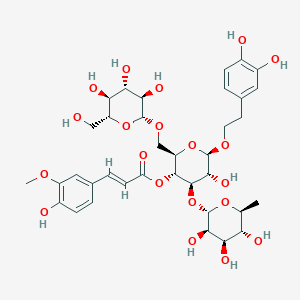

Jionoside A1

Description

Properties

IUPAC Name |

[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H48O20/c1-15-25(42)27(44)30(47)36(52-15)56-33-31(48)35(50-10-9-17-3-6-18(38)20(40)11-17)54-23(14-51-34-29(46)28(45)26(43)22(13-37)53-34)32(33)55-24(41)8-5-16-4-7-19(39)21(12-16)49-2/h3-8,11-12,15,22-23,25-40,42-48H,9-10,13-14H2,1-2H3/b8-5+/t15-,22+,23+,25-,26+,27+,28-,29+,30+,31+,32+,33+,34+,35+,36-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAPZTGRENZINFN-WEDRDYHSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)COC4C(C(C(C(O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H48O20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

800.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Jionoside A1: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jionoside A1, a phenylethanoid glycoside isolated from the roots of Rehmannia glutinosa, has emerged as a compound of significant interest due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery and isolation of Jionoside A1, detailing the experimental protocols for its extraction, purification, and characterization. Furthermore, this document elucidates the current understanding of its biological activities, with a particular focus on its neuroprotective effects mediated through the induction of mitophagy. All quantitative and spectroscopic data are presented in structured tables for clarity and comparative analysis. Methodological workflows and biological pathways are illustrated using diagrams to facilitate a deeper understanding of the processes involved.

Introduction

Rehmannia glutinosa, a perennial herb native to China, is a cornerstone of traditional Chinese medicine, where it is used to treat a variety of ailments. Its rich chemical composition, which includes iridoid glycosides, phenylethanoid glycosides, and other secondary metabolites, is responsible for its diverse pharmacological activities. Among these constituents, Jionoside A1 has been identified as a noteworthy compound. This guide focuses on the technical aspects of Jionoside A1's journey from its natural source to a purified molecule with characterized biological functions.

Discovery and Isolation from Rehmannia glutinosa

The discovery of Jionoside A1 is part of the broader phytochemical exploration of Rehmannia glutinosa. Its isolation involves a multi-step process that leverages the principles of solvent extraction and chromatography to separate it from the complex matrix of the plant's roots.

General Experimental Workflow

The isolation of Jionoside A1 follows a systematic workflow designed to enrich and purify phenylethanoid glycosides from the crude plant extract. The general steps are outlined below.

Caption: A generalized workflow for the isolation of Jionoside A1.

Detailed Experimental Protocols

The following protocols are based on established methodologies for the isolation of phenylethanoid glycosides from Rehmannia glutinosa.

2.2.1. Plant Material and Extraction

-

Preparation of Plant Material: Dried roots of Rehmannia glutinosa (9 kg) are pulverized into a coarse powder.

-

Extraction: The powdered plant material is subjected to maceration with methanol (13 L x 5) at room temperature. The methanolic extracts are combined and concentrated under reduced pressure to yield a crude extract (approx. 987 g).

2.2.2. Solvent Partitioning

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility.

-

n-Hexane Partitioning: The aqueous suspension is partitioned with n-hexane (10 L) to remove nonpolar compounds, yielding a hexane fraction (approx. 16 g).

-

Ethyl Acetate Partitioning: The remaining aqueous layer is then partitioned with ethyl acetate (10 L), resulting in an ethyl acetate fraction (approx. 9 g).

-

n-Butanol Partitioning: Finally, the aqueous layer is partitioned with n-butanol (80 L) to extract the more polar glycosides, including Jionoside A1, yielding an n-butanol fraction (approx. 90 g).

2.2.3. Chromatographic Purification

The n-butanol fraction, being rich in phenylethanoid glycosides, is subjected to multiple chromatographic steps for the isolation of Jionoside A1.

-

Silica Gel Column Chromatography: The n-butanol fraction is applied to a silica gel column and eluted with a gradient of dichloromethane-methanol to yield several primary fractions.

-

Medium Pressure Liquid Chromatography (MPLC): Fractions containing Jionoside A1 are further purified using MPLC on a C18 column with a methanol-water gradient.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC to obtain Jionoside A1 of high purity.

Structural Elucidation and Data

The structure of Jionoside A1 was determined through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for Jionoside A1 (Note: Actual chemical shifts may vary depending on the solvent and instrument used.)

| Position | Predicted ¹³C Chemical Shift (δc) | Predicted ¹H Chemical Shift (δH, multiplicity, J in Hz) |

| Aglycone | ||

| α | ~72.0 | ~4.0 (m) |

| β | ~36.0 | ~2.8 (t, J = 7.0) |

| 1' | ~131.0 | |

| 2' | ~117.0 | ~6.8 (d, J = 8.0) |

| 3' | ~145.0 | |

| 4' | ~144.0 | |

| 5' | ~116.0 | ~6.7 (d, J = 8.0) |

| 6' | ~121.0 | ~6.6 (dd, J = 8.0, 2.0) |

| Feruloyl Moiety | ||

| 1'' | ~127.0 | |

| 2'' | ~115.0 | ~7.1 (d, J = 2.0) |

| 3'' | ~148.0 | |

| 4'' | ~150.0 | |

| 5'' | ~116.0 | ~6.9 (d, J = 8.0) |

| 6'' | ~124.0 | ~7.0 (dd, J = 8.0, 2.0) |

| 7'' | ~147.0 | ~7.6 (d, J = 16.0) |

| 8'' | ~115.0 | ~6.3 (d, J = 16.0) |

| 9'' | ~168.0 | |

| OCH₃ | ~56.0 | ~3.9 (s) |

| Inner Glucose | ||

| 1''' | ~103.0 | ~4.4 (d, J = 8.0) |

| 2''' | ~75.0 | ~3.5 (m) |

| 3''' | ~82.0 | ~3.8 (m) |

| 4''' | ~71.0 | ~4.9 (t, J = 9.0) |

| 5''' | ~76.0 | ~3.6 (m) |

| 6''' | ~70.0 | ~3.7 (m), 4.2 (m) |

| Outer Glucose | ||

| 1'''' | ~102.0 | ~4.5 (d, J = 8.0) |

| 2'''' | ~75.0 | ~3.3 (m) |

| 3'''' | ~77.0 | ~3.4 (m) |

| 4'''' | ~71.0 | ~3.3 (m) |

| 5'''' | ~77.0 | ~3.4 (m) |

| 6'''' | ~62.0 | ~3.7 (m) |

| Rhamnose | ||

| 1''''' | ~102.0 | ~5.1 (d, J = 1.5) |

| 2''''' | ~72.0 | ~3.9 (m) |

| 3''''' | ~72.0 | ~3.7 (m) |

| 4''''' | ~74.0 | ~3.4 (m) |

| 5''''' | ~70.0 | ~3.6 (m) |

| 6''''' | ~18.0 | ~1.2 (d, J = 6.0) |

Table 2: High-Resolution Mass Spectrometry (HR-MS) Data for Jionoside A1

| Ionization Mode | Adduct | Calculated m/z | Observed m/z |

| ESI- | [M-H]⁻ | 799.2665 | To be determined |

| ESI+ | [M+H]⁺ | 801.2818 | To be determined |

| ESI+ | [M+Na]⁺ | 823.2638 | To be determined |

| ESI+ | [M+K]⁺ | 839.2377 | To be determined |

Biological Activities and Signaling Pathways

Recent studies have begun to uncover the therapeutic potential of Jionoside A1, particularly in the context of neuroprotection.

Neuroprotective Effects in Ischemic Stroke

Jionoside A1 has been shown to alleviate ischemia/reperfusion injury in the context of ischemic stroke.[1][2] The underlying mechanism of this neuroprotective effect involves the promotion of mitophagy, a cellular process that selectively removes damaged mitochondria.

4.1.1. Nix-Mediated Mitophagy Pathway

The neuroprotective action of Jionoside A1 is linked to its ability to enhance Nix-mediated mitophagy.[1][2] Nix, a mitochondrial outer membrane protein, acts as a receptor for the autophagic machinery, flagging damaged mitochondria for degradation. By promoting this pathway, Jionoside A1 helps to reduce cytotoxic damage and enhance neurological recovery following an ischemic event.

Caption: Jionoside A1 promotes Nix-mediated mitophagy to confer neuroprotection.

α-Glucosidase Inhibitory Activity

In addition to its neuroprotective effects, Jionoside A1 has demonstrated inhibitory activity against α-glucosidase. This enzyme is involved in the digestion of carbohydrates, and its inhibition can help to control postprandial hyperglycemia, a key factor in the management of type 2 diabetes.

Table 3: α-Glucosidase Inhibitory Activity of Jionoside A1

| Compound | IC₅₀ (μM) |

| Jionoside A1 | To be determined |

| Acarbose (Positive Control) | Variable |

(Note: Specific IC₅₀ values for Jionoside A1 require further dedicated studies for accurate determination.)

Conclusion and Future Directions

Jionoside A1 is a promising natural product from Rehmannia glutinosa with demonstrated therapeutic potential, particularly in the realm of neuroprotection. The isolation and purification protocols outlined in this guide provide a framework for obtaining this compound for further research. The elucidation of its role in promoting Nix-mediated mitophagy opens new avenues for the development of treatments for ischemic stroke and potentially other neurodegenerative disorders characterized by mitochondrial dysfunction.

Future research should focus on optimizing the isolation protocol to improve the yield and purity of Jionoside A1. Comprehensive spectroscopic analysis is required to provide a definitive and publicly available dataset of its NMR and MS characteristics. Furthermore, in-depth investigations into its α-glucosidase inhibitory activity, including the determination of its IC₅₀ value and mechanism of inhibition, are warranted. Preclinical and clinical studies will be essential to fully evaluate the therapeutic efficacy and safety of Jionoside A1 for its potential application in human health.

References

The Intricate Path of a Bioactive Glycoside: A Technical Guide to the Biosynthesis of Jionoside A1 in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Jionoside A1, a complex iridoid glycoside linked with a phenylpropanoid moiety, primarily found in the medicinal plant Rehmannia glutinosa. This document details the enzymatic steps, precursor molecules, and potential genetic underpinnings of its formation, drawing upon current transcriptomic data and knowledge of related secondary metabolite biosynthesis. Furthermore, it presents adaptable experimental protocols for the characterization of the involved enzymes and quantitative data on relevant metabolites, offering a valuable resource for further research and potential biotechnological applications.

Proposed Biosynthetic Pathway of Jionoside A1

The biosynthesis of Jionoside A1 is a multi-stage process that converges two major secondary metabolic pathways: the iridoid pathway and the phenylpropanoid pathway. The final molecule is assembled through a series of hydroxylation, glycosylation, and acylation reactions. While the complete pathway has not been fully elucidated in a single study, a putative pathway can be constructed based on the known biosynthesis of its constituent parts and related compounds in Rehmannia glutinosa and other plant species.

Formation of the Iridoid Core (Ajujol)

The iridoid backbone of Jionoside A1 is likely derived from geraniol through the well-established iridoid biosynthesis pathway. Transcriptome analysis of Rehmannia glutinosa has identified candidate genes for the key enzymes in this pathway.[1][2] The proposed sequence leading to the iridoid aglycone, likely a derivative of ajugol, is as follows:

-

Geraniol Synthesis: Geranyl diphosphate (GPP), derived from the MEP/DOXP or MVA pathway, is converted to geraniol. This reaction is catalyzed by Geraniol Synthase (GES) .

-

Hydroxylation and Oxidation: Geraniol undergoes hydroxylation at the C8 position by Geraniol-8-hydroxylase (G8H) , followed by oxidation to 8-oxogeranial by 8-hydroxygeraniol oxidoreductase (8-HGO) .

-

Iridoid Skeleton Formation: The key cyclization of 8-oxogeranial to form the iridoid scaffold is catalyzed by Iridoid Synthase (ISY) , yielding nepetalactol or related iridodials.

-

Further Modifications: A series of enzymatic reactions, likely involving cytochrome P450 monooxygenases (CYP450s) and reductases , further modify the iridoid skeleton to produce various iridoid structures, including the ajugol moiety found in Jionoside A1.

Synthesis of the Phenylpropanoid Moiety

The phenylpropanoid component of Jionoside A1 is derived from the amino acid phenylalanine. The general phenylpropanoid pathway leads to the formation of various hydroxycinnamic acids, which can then be activated and incorporated into more complex molecules. In Rehmannia glutinosa, studies on the related compound acteoside have shed light on this pathway.[2]

-

Deamination of Phenylalanine: The pathway is initiated by the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL) .

-

Hydroxylation: Cinnamic acid is then hydroxylated to p-coumaric acid by Cinnamate-4-hydroxylase (C4H) .

-

Further Hydroxylation and Ligation: Subsequent hydroxylation steps, potentially catalyzed by other CYP450s , can lead to caffeic acid and ferulic acid. These acids are then activated to their corresponding CoA-esters by 4-Coumarate:CoA Ligase (4CL) .

Assembly and Glycosylation of Jionoside A1

The final steps in the biosynthesis of Jionoside A1 involve the coupling of the iridoid and phenylpropanoid moieties and extensive glycosylation. Transcriptome analyses of Rehmannia glutinosa have revealed a large number of candidate UDP-glycosyltransferases (UGTs) , highlighting the importance of glycosylation in its secondary metabolism.[1]

-

Glycosylation of the Iridoid Aglycone: The iridoid core, likely an ajugol derivative, is first glycosylated, typically with a glucose molecule, by a specific UGT .

-

Acylation with the Phenylpropanoid Moiety: A specific acyltransferase , likely from the BAHD family, catalyzes the transfer of a phenylpropanoid group (e.g., feruloyl) from its CoA-ester to a hydroxyl group of the iridoid glucoside.

-

Further Glycosylation: Additional sugar moieties are sequentially added by other specific UGTs to form the complex oligosaccharide chain characteristic of Jionoside A1. The identification and characterization of these specific UGTs remain a key area for future research.

Quantitative Data

While specific kinetic data for the enzymes in the Jionoside A1 pathway are not yet available, studies have reported the quantification of various secondary metabolites in Rehmannia glutinosa, providing insights into the metabolic flux and accumulation of precursors and related compounds.

| Compound Class | Compound Name | Concentration Range (mg/g dry weight) | Plant Part | Analytical Method | Reference |

| Iridoid Glycosides | Catalpol | 10.0 - 50.0 | Tuberous Root | HPLC | [3] |

| Aucubin | 0.5 - 5.0 | Tuberous Root | HPLC | [3] | |

| Phenylpropanoid Glycosides | Acteoside (Verbascoside) | 1.0 - 10.0 | Tuberous Root | HPLC | [2] |

| Echinacoside | 0.1 - 2.0 | Tuberous Root | HPLC | [2] | |

| Jionoside A1 | Jionoside A1 | Not explicitly quantified in available literature | Tuberous Root | HPLC-MS | [4] |

Experimental Protocols

The following sections provide detailed, adaptable methodologies for the key experiments required to fully elucidate the Jionoside A1 biosynthetic pathway. These protocols are based on established methods for characterizing similar enzymes in plant secondary metabolism.

Heterologous Expression and Purification of Candidate Enzymes

Objective: To produce and purify candidate enzymes (e.g., UGTs, acyltransferases, CYP450s) identified from Rehmannia glutinosa transcriptome data for in vitro characterization.

Methodology:

-

Gene Cloning and Vector Construction:

-

Isolate total RNA from Rehmannia glutinosa tissues (e.g., roots, leaves).

-

Synthesize cDNA using reverse transcriptase.

-

Amplify the full-length coding sequences of candidate genes by PCR using gene-specific primers.

-

Clone the PCR products into an appropriate expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast) containing a purification tag (e.g., His-tag, GST-tag).

-

-

Heterologous Expression:

-

E. coli Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the cells to an OD600 of 0.6-0.8 and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a low temperature (e.g., 16-20°C) overnight.

-

Yeast Expression (for CYP450s): Transform the expression vector into a suitable Saccharomyces cerevisiae strain (e.g., WAT11). Grow the cells in appropriate selection medium and induce protein expression with galactose.

-

-

Protein Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or French press.

-

Clarify the lysate by centrifugation.

-

Purify the target protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).

-

Elute the purified protein and dialyze against a suitable storage buffer.

-

Assess protein purity and concentration using SDS-PAGE and a protein quantification assay (e.g., Bradford assay).

-

In Vitro Enzyme Assays

Objective: To determine the function and kinetic parameters of the purified recombinant enzymes.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Tris-HCl buffer (pH 7.5-8.5)

-

Acceptor substrate (e.g., iridoid aglycone, phenylpropanoid)

-

UDP-sugar donor (e.g., UDP-glucose, UDP-rhamnose)

-

Purified recombinant UGT enzyme

-

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time period.

-

Reaction Termination: Stop the reaction by adding an organic solvent (e.g., methanol, acetonitrile) or an acid.

-

Product Analysis: Analyze the reaction products by HPLC or LC-MS to identify and quantify the glycosylated product.

-

Kinetic Analysis: To determine kinetic parameters (Km, Vmax), vary the concentration of one substrate while keeping the other saturated and measure the initial reaction rates. Fit the data to the Michaelis-Menten equation.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Tris-HCl or phosphate buffer (pH 7.0-8.0)

-

Acyl acceptor (e.g., iridoid glucoside)

-

Acyl-CoA donor (e.g., feruloyl-CoA)

-

Purified recombinant acyltransferase enzyme

-

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C).

-

Reaction Termination: Stop the reaction by adding an organic solvent or acid.

-

Product Analysis: Analyze the reaction products by HPLC or LC-MS to detect the acylated product.

-

Kinetic Analysis: Perform kinetic studies as described for UGTs by varying substrate concentrations.

-

Reaction System: Reconstitute the CYP450 activity in vitro by preparing a reaction mixture containing:

-

Phosphate buffer (pH 7.4)

-

Microsomes containing the recombinant CYP450 (from yeast expression) or purified CYP450

-

NADPH-cytochrome P450 reductase (CPR)

-

Substrate (e.g., geraniol, cinnamic acid)

-

NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) with shaking.

-

Reaction Termination and Extraction: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

-

Product Analysis: Analyze the extracted products by GC-MS or LC-MS to identify the hydroxylated products.

Quantitative Analysis of Metabolites by HPLC

Objective: To quantify the concentration of Jionoside A1 and its precursors in plant extracts.

Methodology:

-

Sample Preparation:

-

Harvest and freeze-dry plant material (Rehmannia glutinosa roots).

-

Grind the dried material to a fine powder.

-

Extract the powder with a suitable solvent (e.g., 70% methanol) using ultrasonication or maceration.

-

Filter the extract and dilute it to a known volume.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength appropriate for the compounds of interest (e.g., ~280 nm for phenylpropanoids, ~235 nm for iridoids).

-

Column Temperature: 25-30°C.

-

-

Quantification:

-

Prepare standard solutions of authentic compounds (Jionoside A1, precursors) at known concentrations.

-

Generate a calibration curve by plotting peak area against concentration for each standard.

-

Inject the plant extracts and determine the peak areas of the target compounds.

-

Calculate the concentration of each compound in the extract using the calibration curve.

-

Mandatory Visualizations

The following diagrams illustrate the proposed biosynthetic pathway of Jionoside A1 and a general workflow for its analysis.

References

Unveiling the Molecular Architecture of Jionoside A1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the chemical structure elucidation of Jionoside A1, a phenylethanoid glycoside isolated from the roots of Rehmannia glutinosa. The comprehensive analysis of its molecular framework through advanced spectroscopic techniques is detailed, offering a foundational understanding for researchers in natural product chemistry, pharmacology, and drug development.

Executive Summary

Jionoside A1, a complex glycosidic compound, has been isolated from Rehmannia glutinosa, a plant with a long history in traditional medicine. The precise determination of its chemical structure is paramount for understanding its biological activity and potential therapeutic applications. This document outlines the key experimental methodologies and presents the quantitative spectroscopic data that have been pivotal in the complete structural assignment of Jionoside A1.

Physicochemical and Spectroscopic Data

The structural elucidation of Jionoside A1 was achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. The data obtained from these analyses are summarized below.

Table 1: Physicochemical and Mass Spectrometry Data for Jionoside A1

| Property | Value |

| Molecular Formula | C₃₆H₄₈O₂₀ |

| Molecular Weight | 800.75 g/mol |

| IUPAC Name | [(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

| HR-ESI-MS ([M-H]⁻) | m/z 799.266 |

| HR-ESI-MS ([M+NH₄]⁺) | m/z 818.306 |

Experimental Protocols

The isolation and structural characterization of Jionoside A1 involved a multi-step process, beginning with the extraction from its natural source and culminating in detailed spectroscopic analysis.

Isolation of Jionoside A1 from Rehmannia glutinosa

The dried and powdered roots of Rehmannia glutinosa were extracted with 70% aqueous acetone at room temperature. The resulting extract was concentrated under reduced pressure. The crude extract was then subjected to a series of column chromatographic separations, typically using macroporous resin, silica gel, and Sephadex LH-20, with gradient elution systems of methanol-water and chloroform-methanol to yield purified Jionoside A1.

Spectroscopic Analysis

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a high-resolution mass spectrometer. The purified compound was dissolved in methanol and infused into the ESI source in both positive and negative ion modes. The mass-to-charge ratios (m/z) of the molecular ions were used to determine the elemental composition and exact molecular weight of the compound.

A comprehensive suite of NMR experiments was conducted to establish the connectivity and stereochemistry of Jionoside A1. The sample was dissolved in a deuterated solvent (e.g., methanol-d₄ or DMSO-d₆). The following NMR experiments were performed on a high-field NMR spectrometer (e.g., 500 MHz or higher):

-

¹H NMR (Proton NMR): To identify the chemical environment of all protons in the molecule.

-

¹³C NMR (Carbon-13 NMR): To determine the number and types of carbon atoms.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) correlations through-bond (typically over 2-3 bonds).

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and their attached carbons (¹H-¹³C).

-

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing information about the stereochemistry and three-dimensional structure of the molecule.

-

Structure Elucidation Workflow

The logical process of elucidating the structure of Jionoside A1 based on the spectroscopic data is visualized in the following workflow diagram.

Signaling Pathway (Hypothetical)

While the specific signaling pathways modulated by Jionoside A1 are a subject of ongoing research, phenylethanoid glycosides, in general, are known to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. A hypothetical signaling pathway illustrating a potential mechanism of action is presented below.

Conclusion

The structural elucidation of Jionoside A1, a complex natural product, has been successfully achieved through the systematic application of modern spectroscopic techniques. This detailed structural information is a critical prerequisite for further pharmacological investigations and the potential development of Jionoside A1 as a therapeutic agent. The experimental protocols and data presented in this guide serve as a valuable resource for researchers in the field of natural product science.

Jionoside A1: A Comprehensive Spectroscopic and Analytical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jionoside A1, a phenylethanoid glycoside isolated from the roots of Rehmannia glutinosa, has garnered interest within the scientific community. This technical guide provides a detailed overview of the spectroscopic data for Jionoside A1, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the identification, characterization, and development of this natural product.

Chemical Structure and Properties

Jionoside A1 possesses a complex chemical structure, characterized by a central glucose moiety linked to a phenylethanol aglycone and further substituted with rhamnose and a feruloyl group.

Table 1: Chemical Properties of Jionoside A1

| Property | Value | Source |

| Molecular Formula | C₃₆H₄₈O₂₀ | PubChem CID: 6325450 |

| Molecular Weight | 800.75 g/mol | PubChem CID: 6325450 |

| Canonical SMILES | CC1C(C(C(C(O1)OC2C(C(OC(=O)C=CC3=CC(=C(C=C3)O)OC)C(OC4C(C(C(C(O4)CO)O)O)O)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O | PubChem CID: 6325450 |

Spectroscopic Data

The structural elucidation of Jionoside A1 has been achieved through a combination of advanced spectroscopic techniques, primarily NMR and MS.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry provides crucial information for determining the molecular formula and identifying fragmentation patterns.

Table 2: Mass Spectrometry Data for Jionoside A1

| Ionization Mode | Adduct | Observed m/z | Reference |

| Negative Ion ESI | [M-H]⁻ | 799.2664 | [1] |

| Positive Ion ESI | [M+Na]⁺ | 823.2633 | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR signals is essential for the unambiguous structural confirmation of Jionoside A1. The following data were reported for Jionoside A1 in Pyridine-d₅.

Table 3: ¹H NMR (500 MHz, C₅D₅N) Spectroscopic Data for Jionoside A1

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Aglycone (Hydroxytyrosol moiety) | |||

| α | 3.14 | t | 7.0 |

| β | 4.15 | m | |

| β' | 4.45 | m | |

| 2 | 7.20 | d | 2.0 |

| 5 | 7.08 | d | 8.0 |

| 6 | 6.89 | dd | 8.0, 2.0 |

| Acyl group (Feruloyl moiety) | |||

| 2' | 7.38 | d | 2.0 |

| 5' | 7.18 | d | 8.5 |

| 6' | 7.14 | dd | 8.5, 2.0 |

| 7' (α') | 6.62 | d | 16.0 |

| 8' (β') | 7.88 | d | 16.0 |

| OMe-3' | 3.84 | s | |

| Glucose | |||

| 1'' | 4.92 | d | 7.5 |

| 2'' | 4.28 | t | 8.0 |

| 3'' | 4.25 | t | 8.5 |

| 4'' | 5.38 | t | 9.5 |

| 5'' | 4.08 | m | |

| 6''a | 4.58 | dd | 11.5, 2.0 |

| 6''b | 4.48 | dd | 11.5, 5.5 |

| Rhamnose | |||

| 1''' | 5.72 | br s | |

| 2''' | 4.78 | br s | |

| 3''' | 4.60 | dd | 9.5, 3.0 |

| 4''' | 4.40 | t | 9.5 |

| 5''' | 4.32 | m | |

| 6''' (Me) | 1.68 | d | 6.0 |

Table 4: ¹³C NMR (125 MHz, C₅D₅N) Spectroscopic Data for Jionoside A1

| Position | δC (ppm) |

| Aglycone (Hydroxytyrosol moiety) | |

| α | 36.5 |

| β | 72.0 |

| 1 | 131.5 |

| 2 | 117.2 |

| 3 | 146.3 |

| 4 | 144.9 |

| 5 | 116.5 |

| 6 | 121.4 |

| Acyl group (Feruloyl moiety) | |

| 1' | 127.2 |

| 2' | 111.9 |

| 3' | 149.8 |

| 4' | 148.5 |

| 5' | 116.1 |

| 6' | 123.9 |

| 7' (α') | 115.0 |

| 8' (β') | 146.9 |

| 9' (C=O) | 167.3 |

| OMe-3' | 56.1 |

| Glucose | |

| 1'' | 104.5 |

| 2'' | 75.3 |

| 3'' | 81.9 |

| 4'' | 71.0 |

| 5'' | 76.1 |

| 6'' | 69.8 |

| Rhamnose | |

| 1''' | 102.8 |

| 2''' | 72.5 |

| 3''' | 72.2 |

| 4''' | 74.0 |

| 5''' | 69.4 |

| 6''' (Me) | 18.6 |

Experimental Protocols

The isolation and structural elucidation of Jionoside A1 involve a series of chromatographic and spectroscopic techniques.

Isolation of Jionoside A1

A general workflow for the isolation of Jionoside A1 from Rehmannia glutinosa is as follows:

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AV-500 spectrometer. Chemical shifts are reported in δ (ppm) relative to the solvent peak (Pyridine-d₅: δH 8.74, 7.58, 7.22; δC 150.35, 135.91, 123.87) as an internal standard. 2D NMR experiments (COSY, HSQC, HMBC) were performed to establish the connectivities and complete the assignments.

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on a Waters Xevo G2-S QTOF mass spectrometer to determine the exact mass and molecular formula.

Logical Relationships in Structure Elucidation

The structural determination of Jionoside A1 relies on the interpretation of various spectroscopic data in a logical sequence.

Conclusion

This technical guide provides a consolidated resource of the spectroscopic data for Jionoside A1. The detailed NMR and MS data, along with the outlined experimental protocols and logical workflows, are intended to facilitate further research and development of this promising natural product. The comprehensive data presented here should aid in the rapid identification and quality control of Jionoside A1 in various applications.

References

Jionoside A1: A Technical Guide to its Physical, Chemical, and Neuroprotective Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jionoside A1, a phenylpropanoid glycoside isolated from the roots of Rehmannia glutinosa, has emerged as a compound of significant interest in the field of neuroprotection.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of Jionoside A1, alongside detailed experimental protocols for its isolation and the investigation of its biological activities. A key focus is its role in mitigating ischemia-reperfusion injury through the modulation of cellular signaling pathways, offering valuable insights for researchers in drug discovery and development.

Physical and Chemical Properties

Jionoside A1 is a complex natural product with the molecular formula C36H48O20 and a molecular weight of approximately 800.76 g/mol .[3][4][5] It is typically obtained as a solid and exhibits solubility in polar solvents such as methanol and water. The purity of isolated Jionoside A1 is generally high, often in the range of 95-99%, as determined by High-Performance Liquid Chromatography (HPLC).[4]

| Property | Value | Source |

| Molecular Formula | C36H48O20 | [3][4][5] |

| Molecular Weight | 800.76 g/mol | [4] |

| CAS Number | 120444-60-2 | [4][5] |

| Appearance | Solid | - |

| Solubility | Soluble in methanol and water. | - |

| Purity | 95-99% | [4] |

| Computed XLogP3 | -1.8 | [3] |

| Topological Polar Surface Area | 313 Ų | [3] |

Table 1: Physical and Chemical Properties of Jionoside A1

Spectral Data

The structural elucidation of Jionoside A1 is primarily achieved through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry: High-resolution mass spectrometry provides crucial information for the confirmation of Jionoside A1's molecular formula. Common adducts observed include [M-H]⁻ at m/z 799.2664 and [M+NH4]⁺ at m/z 818.3067.[3]

NMR Spectroscopy: Detailed 1H and 13C NMR data are essential for the complete structural assignment of Jionoside A1. While a complete, assigned spectrum from a single source is not readily available in the public domain, the general approach involves the use of 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR experiments.[6][7] Analysis of the chemical shifts and coupling constants of the anomeric protons in the 1H NMR spectrum helps to identify the sugar moieties and their linkages. The aromatic and olefinic regions of the spectrum provide information about the phenylpropanoid aglycone. 13C NMR data complements this by identifying the carbon skeleton, including the glycosidic linkages and the carbonyl groups.

Biological Activity: Neuroprotection in Ischemic Stroke

Jionoside A1 has demonstrated significant neuroprotective effects, particularly in the context of ischemic stroke. Research has shown that it can alleviate ischemia-reperfusion injury by promoting mitophagy, the selective degradation of damaged mitochondria.

Nix-Mediated Mitophagy Signaling Pathway

The primary mechanism of Jionoside A1's neuroprotective action involves the enhancement of Nix-mediated mitophagy. Nix, a mitochondrial outer membrane protein, acts as a receptor for the autophagic machinery, targeting damaged mitochondria for removal. In the context of ischemia-reperfusion injury, the accumulation of dysfunctional mitochondria contributes to cellular damage through the release of reactive oxygen species (ROS) and pro-apoptotic factors. Jionoside A1 upregulates the expression and activity of Nix, thereby facilitating the clearance of these damaged organelles and preserving neuronal viability.

References

- 1. qlkh.humg.edu.vn [qlkh.humg.edu.vn]

- 2. preprints.org [preprints.org]

- 3. Jionoside A1 | C36H48O20 | CID 6325450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 120444-60-2 | Jionoside A1 [phytopurify.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. researchgate.net [researchgate.net]

- 7. Complete 1H-NMR and 13C-NMR spectral analysis of the pairs of 20(S) and 20(R) ginsenosides - PMC [pmc.ncbi.nlm.nih.gov]

Jionoside A1: A Comprehensive Technical Guide to its Natural Occurrence, Distribution, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jionoside A1, a phenylethanoid glycoside, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of the natural occurrence and distribution of Jionoside A1. It details the primary plant sources, presents available quantitative data, and offers a comprehensive experimental protocol for its isolation and purification. The information compiled herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Occurrence and Distribution

Jionoside A1 has been identified in several medicinal plants, primarily within the genera Rehmannia and Cistanche. These plants have a long history of use in traditional medicine, and contemporary research is actively exploring the pharmacological activities of their chemical constituents.

Primary Plant Sources:

-

Rehmannia glutinosa : This perennial herb, commonly known as Chinese foxglove, is a significant source of Jionoside A1. The compound is predominantly found in the roots of the plant, which are frequently used in traditional Chinese medicine preparations.

-

Cistanche tubulosa : A parasitic desert plant, Cistanche tubulosa is another documented source of Jionoside A1.

-

Cistanche phelypaea : This species of Cistanche has also been reported to contain Jionoside A1.

While the presence of Jionoside A1 in these species is established, detailed information regarding its distribution in different plant organs (leaves, stems, flowers) is not extensively documented in the current scientific literature. The primary focus of isolation and quantification studies has been on the root parts of Rehmannia glutinosa.

Quantitative Analysis

To date, specific quantitative data on the concentration of Jionoside A1 remains limited in publicly available research. While numerous studies have isolated and identified the compound, detailed reports on its yield from a given mass of plant material are not consistently provided. One study on the chemical constituents of Rehmannia glutinosa roots successfully isolated Jionoside A1 as one of twenty-one compounds from a starting material of 9 kg of dried roots; however, the specific yield for Jionoside A1 was not reported.[1] Further quantitative studies employing validated analytical methods such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are necessary to accurately determine the concentration of Jionoside A1 in various plant sources and tissues. This data is critical for the standardization of herbal extracts and the development of targeted drug discovery programs.

Table 1: Quantitative Data for Jionoside A1

| Plant Source | Plant Part | Method of Analysis | Concentration/Yield | Reference |

| Rehmannia glutinosa | Root | Not Specified | Data Not Available | [1] |

| Cistanche tubulosa | Not Specified | Not Specified | Data Not Available | |

| Cistanche phelypaea | Not Specified | Not Specified | Data Not Available |

Note: This table will be updated as more quantitative data becomes available.

Experimental Protocols: Isolation of Jionoside A1 from Rehmannia glutinosa Roots

The following protocol is a detailed methodology for the extraction and isolation of Jionoside A1 from the dried roots of Rehmannia glutinosa, based on established phytochemical procedures.[1]

3.1. Materials and Equipment

-

Dried and ground roots of Rehmannia glutinosa

-

Methanol (MeOH)

-

Hexane

-

Ethyl acetate (EtOAc)

-

n-Butanol (n-BuOH)

-

Dichloromethane (CH2Cl2)

-

Water (H2O)

-

Silica gel for column chromatography

-

Medium-Pressure Liquid Chromatography (MPLC) system

-

Semi-preparative Reversed-Phase C18 (RP-C18) HPLC column

-

Rotary evaporator

-

Freeze dryer

-

Standard laboratory glassware

3.2. Extraction

-

Macerate 9 kg of ground R. glutinosa root with 13 x 5 L of methanol at room temperature.

-

Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract (approximately 987 g).

3.3. Solvent Partitioning

-

Suspend the crude extract in water and sequentially partition with hexane, ethyl acetate, and n-butanol.

-

This will yield four fractions: a hexane-soluble fraction (16 g), an ethyl acetate-soluble fraction (9 g), an n-butanol-soluble fraction (90 g), and a water-soluble fraction. Jionoside A1 is expected to be in the more polar fractions.

3.4. Chromatographic Purification

3.4.1. Silica Gel Column Chromatography

-

Subject the ethyl acetate soluble layer to silica gel column chromatography.

-

Elute the column with a gradient of dichloromethane-methanol to produce multiple fractions.

3.4.2. Medium-Pressure Liquid Chromatography (MPLC)

-

Combine fractions showing similar profiles by thin-layer chromatography (TLC) and further separate them using an MPLC system.

3.4.3. Semi-Preparative HPLC

-

Purify the MPLC fractions containing Jionoside A1 using a semi-preparative RP-C18 column.

-

A typical mobile phase for the separation of phenylethanoid glycosides is a gradient of methanol and water. The specific gradient conditions should be optimized based on the separation of the target compound.

-

Monitor the elution profile using a UV detector, and collect the fractions corresponding to the peak of Jionoside A1.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Lyophilize the final product to obtain pure Jionoside A1.

3.5. Structure Elucidation

The identity and purity of the isolated Jionoside A1 should be confirmed using spectroscopic methods, including:

-

Mass Spectrometry (MS) : To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR) : 1H, 13C, and 2D NMR experiments (COSY, HSQC, HMBC) to elucidate the chemical structure.

Visualizing the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of Jionoside A1 from Rehmannia glutinosa roots.

Caption: General workflow for the isolation of Jionoside A1.

Conclusion

This technical guide consolidates the current knowledge on the natural occurrence, distribution, and isolation of Jionoside A1. While Rehmannia glutinosa stands out as a primary source, further research is imperative to explore other potential plant sources and to quantify the concentration of this compound across different species and plant tissues. The provided experimental protocol offers a robust framework for the isolation and purification of Jionoside A1, which is essential for advancing pharmacological studies and potential drug development endeavors. The continued investigation into Jionoside A1 and other phenylethanoid glycosides holds promise for the discovery of new therapeutic agents from natural sources.

References

Jionoside A1: A Multifaceted Agent in Traditional Chinese Medicine with Neuroprotective and Immunomodulatory Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Jionoside A1, a phenylethanoid glycoside, is a key bioactive constituent isolated from Rehmannia glutinosa (Gaertn.) DC., a perennial herb fundamental to Traditional Chinese Medicine (TCM). Known as Di Huang or Chinese Foxglove, the prepared root of this plant, Radix Rehmanniae Praeparata, has been used for centuries to "nourish the yin" and "tonify the kidneys."[1] Modern pharmacological studies have begun to elucidate the molecular mechanisms underlying these traditional uses, with Jionoside A1 emerging as a compound of significant interest. This technical guide provides a comprehensive overview of the chemical properties, traditional applications, and, most importantly, the experimentally determined biological activities of Jionoside A1, with a focus on its neuroprotective and immunomodulatory effects. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and drug development efforts.

Chemical and Physical Properties

Jionoside A1 is a complex glycoside with the following properties:

| Property | Value | Source |

| Molecular Formula | C36H48O20 | [2] |

| Molecular Weight | 800.8 g/mol | [2] |

| IUPAC Name | [(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | [2] |

| CAS Number | 120444-60-2 | [3] |

Role in Traditional Chinese Medicine

In the framework of TCM, Rehmannia glutinosa is a cornerstone herb used to address a wide range of ailments, including those associated with aging, metabolic disorders, and inflammation.[1][4] While traditional texts do not refer to specific chemical compounds, the functions attributed to Rehmannia, such as nourishing the blood, replenishing essence, and treating dizziness and palpitations, align with the modern understanding of Jionoside A1's biological activities, particularly its potential roles in neuroprotection and immune regulation.[1] It is often a key ingredient in complex herbal formulas.[5]

Biological Activities and Mechanisms of Action

Jionoside A1 exhibits a range of biological activities, with its neuroprotective and immunomodulatory roles being the most extensively studied.

Neuroprotective Effects in Ischemic Stroke

A pivotal study has demonstrated the potent neuroprotective effects of Jionoside A1 in the context of ischemic stroke, attributing this activity to the promotion of Nix-mediated mitophagy.[6] Mitophagy, the selective autophagic removal of damaged mitochondria, is a critical process for maintaining neuronal health, and its impairment is implicated in the pathophysiology of ischemic brain injury.[6]

The neuroprotective effects of Jionoside A1 were evaluated in both in vitro and in vivo models of ischemic stroke.

In Vitro Model: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in Neurons

-

Objective: To simulate ischemic conditions in cultured neurons.

-

Key Findings: Treatment with 50 µM Jionoside A1 significantly promoted mitophagy in neurons subjected to OGD/R, as evidenced by increased expression of the mitophagy marker LC3BII at the mitochondrial level.[6] This was associated with enhanced cell viability and reduced cytotoxicity.[6]

In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats

-

Objective: To mimic ischemic stroke in a living organism.

-

Key Findings: Jionoside A1 treatment in the tMCAO model led to a significant increase in the expression of LC3BII at the mitochondrial level in the brain tissue, indicating enhanced mitophagy.[6]

The proposed mechanism for Jionoside A1's neuroprotective action involves the upregulation of the protein Nix, a key receptor in a mitophagy pathway.

Immunomodulatory and Antioxidant Effects

Jionoside A1 has also been identified as a contributor to the immune-enhancing and antioxidant properties of traditional herbal formulas.

A study on Fufang-Ejiao-Syrup, a complex TCM preparation, identified Jionoside A1 as one of the bioactive ingredients responsible for its therapeutic effects.

Immune-Enhancement Activity

-

Assay: The study likely employed in vitro assays using immune cells (e.g., lymphocytes, macrophages) to assess proliferation or cytokine production. The abstract mentions dose-dependent activity, but specific quantitative data requires access to the full-text article.

Antioxidant Activity in SH-SY5Y Cells

-

Model: The human neuroblastoma cell line SH-SY5Y was treated with hydrogen peroxide (H₂O₂) to induce oxidative stress.

-

Key Findings: Jionoside A1 demonstrated moderate protective effects against H₂O₂-induced cell damage, suggesting its role as an antioxidant.

Experimental Protocols

Neuroprotection in Ischemic Stroke: In Vitro OGD/R Model[6]

-

Cell Culture: Primary cortical neurons are cultured under standard conditions.

-

OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specified period (e.g., 2-4 hours).

-

Reperfusion and Treatment: The glucose-free medium is replaced with a normal culture medium containing 50 µM Jionoside A1. The cells are then returned to a normoxic incubator for 48 hours.

-

Outcome Measures:

-

Cell Viability: Assessed using assays such as MTT or LDH release.

-

Mitophagy Assessment: Western blotting for LC3BII, Nix, and other mitophagy-related proteins in both whole-cell lysates and isolated mitochondrial fractions. Immunofluorescence staining for co-localization of mitochondria and autophagosomes.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Progress of medicinal plants and their active metabolites in ischemia-reperfusion injury of stroke: a novel therapeutic strategy based on regulation of crosstalk between mitophagy and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. madbarn.com [madbarn.com]

- 4. Systematic identification of chemical components in Fufang Shuanghua oral liquid and screening of potential active components against SARS-CoV-2 protease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The neuroprotective effect of Chinese herbal medicine for cerebral ischemia reperfusion injury through regulating mitophagy [frontiersin.org]

- 6. glpbio.com [glpbio.com]

In Silico Prediction of Jionoside A1 Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jionoside A1, a phenylpropanoid glycoside isolated from Rehmannia glutinosa, has demonstrated promising therapeutic potential, notably in neuroprotection and immune modulation.[1] This technical guide provides a comprehensive overview of a proposed in silico workflow to predict and elucidate the biological activities of Jionoside A1. By leveraging computational methodologies, we can accelerate the understanding of its mechanisms of action and predict its pharmacokinetic and toxicological profiles, thereby guiding further experimental validation and drug development efforts. This document outlines detailed protocols for target identification, molecular docking, and ADMET prediction, and presents hypothetical data to illustrate the potential outcomes of such an investigation.

Introduction to Jionoside A1 and In Silico Drug Discovery

Jionoside A1 is a natural product with known neuroprotective effects, specifically in alleviating ischemia/reperfusion injury by promoting Nix-mediated mitophagy. Additionally, it has been reported to exhibit dose-dependent immune-enhancement activity.[1] In silico drug discovery employs computational methods to identify and optimize potential drug candidates, offering a time and cost-effective alternative to traditional experimental approaches.[2][3][4] These methods are particularly valuable in the study of natural products, which often possess complex structures and multiple biological targets.[5] This guide will explore a hypothetical in silico investigation of Jionoside A1 to predict its interactions with key biological targets and to assess its drug-likeness.

Predicted Biological Activities of Jionoside A1

Neuroprotective Effects via Modulation of Nix-Mediated Mitophagy

Mitophagy, the selective removal of damaged mitochondria, is a critical process in maintaining neuronal health. Dysfunctional mitophagy is implicated in various neurodegenerative diseases. Jionoside A1 has been shown to promote Nix-mediated mitophagy, a key pathway in this process.[1] Nix is a mitochondrial outer membrane protein that acts as a receptor to recruit the autophagic machinery to damaged mitochondria.[6]

A plausible signaling pathway for Jionoside A1's action is the direct or indirect enhancement of the interaction between Nix and LC3, a key protein in autophagosome formation. By promoting this interaction, Jionoside A1 could facilitate the engulfment and subsequent degradation of damaged mitochondria, thereby reducing cellular stress and promoting neuronal survival.

Immune Enhancement Activity

Jionoside A1 belongs to the phenylpropanoid glycoside class of compounds, which are known to possess immunomodulatory effects.[7][8] The immune-enhancing activity of Jionoside A1 could be attributed to its ability to modulate the activity of key immune cells, such as macrophages and lymphocytes, and to influence the production of cytokines. Phenylpropanoid glycosides have been shown to exert their effects through various mechanisms, including the scavenging of free radicals and the modulation of inflammatory signaling pathways.[9][10] A potential mechanism for Jionoside A1's immune-enhancing effect is the activation of transcription factors, such as NF-κB, which play a central role in the immune response.

In Silico Prediction Workflow

The following sections detail a hypothetical in silico workflow to investigate the biological activities of Jionoside A1.

Experimental Protocols

Objective: To prepare the 3D structures of Jionoside A1 and target proteins for docking studies.

Protocol:

-

Ligand Preparation:

-

Obtain the 2D structure of Jionoside A1 in SMILES format from a chemical database like PubChem (SMILES: C[C@H]1--INVALID-LINK--O[C@@H]2--INVALID-LINK--/C=C/C3=CC(=C(C=C3)O)OC)CO[C@H]4--INVALID-LINK--CO)O)O)O)O)O)O)OCCC5=CC(=C(C=C5)O)O">C@@H.[11]

-

Convert the 2D structure to a 3D structure using software such as Open Babel or ChemDraw.

-

Perform energy minimization of the 3D structure using a force field like MMFF94. This can be done using software like Avogadro or the appropriate module in molecular modeling suites.

-

Save the prepared ligand in a suitable format (e.g., .pdbqt for AutoDock Vina).

-

-

Protein Preparation:

-

Identify potential protein targets. For neuroprotection, the primary target would be Nix (BNIP3L). The crystal structure of Nix may not be fully available; in such cases, homology modeling using servers like SWISS-MODEL can be employed, using a suitable template. For immune enhancement, a potential target could be Keap1, a key regulator of the Nrf2 pathway, which is involved in antioxidant and anti-inflammatory responses.

-

Download the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein for docking using tools like AutoDockTools or the protein preparation wizard in Schrödinger Maestro. This typically involves:

-

Removing water molecules and other non-essential ligands.

-

Adding polar hydrogens.

-

Assigning partial charges (e.g., Gasteiger charges).

-

Defining the binding site (grid box) around the active site or a potential allosteric site.

-

-

Objective: To predict the binding mode and affinity of Jionoside A1 to the target proteins.

Protocol:

-

Software Selection: Utilize molecular docking software such as AutoDock Vina, Glide, or GOLD.[12]

-

Docking Execution:

-

Load the prepared ligand and protein files into the docking software.

-

Define the search space (grid box) encompassing the predicted binding site of the protein.

-

Set the docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search.

-

Run the docking simulation.

-

-

Analysis of Results:

-

Analyze the predicted binding poses of Jionoside A1 within the protein's binding site.

-

Evaluate the docking scores (e.g., binding affinity in kcal/mol) to rank the different poses. Lower binding energy generally indicates a more favorable interaction.

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio.

-

Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of Jionoside A1.[2][3][4][13]

Protocol:

-

Tool Selection: Use online web servers or standalone software for ADMET prediction, such as SwissADME, pkCSM, or ADMETlab.

-

Prediction Execution:

-

Input the SMILES string of Jionoside A1 into the selected tool.

-

Run the prediction.

-

-

Analysis of Properties:

-

Absorption: Evaluate parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor potential.

-

Distribution: Assess properties such as blood-brain barrier (BBB) permeability and plasma protein binding.

-

Metabolism: Predict the potential for metabolism by cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

-

Excretion: Estimate parameters like total clearance.

-

Toxicity: Predict potential toxicities, including AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), hepatotoxicity, and skin sensitization.

-

Drug-Likeness: Evaluate compliance with rules such as Lipinski's rule of five, which predicts oral bioavailability.

-

Hypothetical In Silico Prediction Results for Jionoside A1

The following tables present hypothetical quantitative data that could be generated from the in silico workflow described above.

Table 1: Hypothetical Molecular Docking Results of Jionoside A1 with Target Proteins

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Nix (BNIP3L) | -8.5 | LEU:58, VAL:62, ILE:94 | Hydrogen Bonds, Hydrophobic |

| Keap1 | -9.2 | ARG:415, SER:508, SER:602 | Hydrogen Bonds, Pi-Alkyl |

Table 2: Hypothetical Predicted ADMET Properties of Jionoside A1

| Property | Predicted Value | Interpretation |

| Physicochemical Properties | ||

| Molecular Weight | 800.75 g/mol | High molecular weight |

| LogP | 1.5 | Good lipophilicity |

| Topological Polar Surface Area (TPSA) | 320.5 Ų | High, may limit cell permeability |

| Absorption | ||

| Human Intestinal Absorption | Low | Poor oral absorption predicted |

| Caco-2 Permeability | Low | Low intestinal permeability |

| P-glycoprotein Substrate | Yes | Potential for efflux from cells |

| Distribution | ||

| Blood-Brain Barrier Permeant | No | Unlikely to cross the BBB |

| Plasma Protein Binding | High (>90%) | High binding to plasma proteins |

| Metabolism | ||

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP3A4 Inhibitor | No | Low potential for interaction |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | Low risk of mutagenicity |

| hERG I Inhibition | Non-inhibitor | Low risk of cardiotoxicity |

| Hepatotoxicity | Non-toxic | Low risk of liver toxicity |

| Drug-Likeness | ||

| Lipinski's Rule of Five | 2 Violations (MW > 500, H-bond donors > 5) | Potential for poor oral bioavailability |

Discussion and Future Directions

The hypothetical in silico analysis suggests that Jionoside A1 has the potential to interact favorably with key proteins involved in neuroprotection and immune regulation. The predicted binding affinities for Nix and Keap1 indicate that Jionoside A1 could be a potent modulator of these pathways. However, the ADMET prediction highlights potential challenges with its drug-likeness, particularly its high molecular weight and predicted poor oral absorption and BBB permeability.

These in silico findings provide a strong foundation for further experimental validation. Future studies should focus on:

-

In vitro binding assays: To confirm the interaction of Jionoside A1 with the predicted protein targets and to determine experimental binding affinities (e.g., Ki, Kd).

-

Cell-based assays: To validate the functional effects of Jionoside A1 on Nix-mediated mitophagy and immune cell activation.

-

Pharmacokinetic studies: To experimentally determine the absorption, distribution, metabolism, and excretion of Jionoside A1 in animal models.

-

Lead optimization: To design and synthesize analogs of Jionoside A1 with improved pharmacokinetic properties while retaining its biological activity.

Conclusion

This technical guide has outlined a comprehensive in silico approach for predicting the biological activity of Jionoside A1. By combining molecular docking and ADMET prediction, researchers can gain valuable insights into its potential mechanisms of action and drug-like properties. While the presented data is hypothetical, the detailed methodologies provide a roadmap for future computational and experimental investigations into this promising natural product. The integration of in silico techniques in the early stages of drug discovery can significantly accelerate the development of novel therapeutics based on natural compounds like Jionoside A1.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. fiveable.me [fiveable.me]

- 3. ijarbs.com [ijarbs.com]

- 4. Leveraging machine learning models in evaluating ADMET properties for drug discovery and development | ADMET and DMPK [pub.iapchem.org]

- 5. researchgate.net [researchgate.net]

- 6. BNIP3L/NIX-mediated mitophagy: molecular mechanisms and implications for human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological activities and mechanisms of natural phenylpropanoid glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The inhibitory effect of phenylpropanoid glycosides and iridoid glucosides on free radical production and beta2 integrin expression in human leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phenylpropanoid Glycoside Analogues: Enzymatic Synthesis, Antioxidant Activity and Theoretical Study of Their Free Radical Scavenger Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Jionoside A1 | C36H48O20 | CID 6325450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Molecular docking study involving bioactive natural compounds against SARS-CoV-2 proteins [nrfhh.com]

- 13. researchgate.net [researchgate.net]

Jionoside A1 Molecular Docking Studies: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular docking studies of Jionoside A1, a phenylpropanoid glycoside with noted biological activities. The focus of this document is to present the available quantitative data, detail the experimental protocols for key computational experiments, and visualize the associated molecular interactions and workflows. This information is critical for researchers and professionals involved in drug discovery and development, particularly those exploring natural compounds as potential therapeutic agents.

Core Findings: Jionoside A1 and its Interaction with PTGS2 (COX-2)

Jionoside A1 has been identified as a potential modulator of the inflammatory pathway through its interaction with Prostaglandin-Endoperoxide Synthase 2 (PTGS2), also known as Cyclooxygenase-2 (COX-2). Molecular docking studies have been performed to elucidate the binding affinity and potential interaction patterns of Jionoside A1 with this key enzyme in the inflammatory cascade.

Quantitative Data Summary

The binding affinity of Jionoside A1 with PTGS2 has been determined through in silico molecular docking simulations. The following table summarizes the key quantitative finding from the study "Fufang E’jiao Jiang’s effect on immunity, hematopoiesis, and angiogenesis via a systematic 'compound-effect-target' analysis".[1]

| Compound | Target Protein | Binding Affinity (kcal/mol) |

| Jionoside A1 | PTGS2 (COX-2) | -8.5 |

Note: The binding affinity was extracted from a heatmap of docking scores presented in the source publication.[1]

Experimental Protocols: Molecular Docking of Jionoside A1 with PTGS2

While the primary study identifying the interaction between Jionoside A1 and PTGS2 did not provide a detailed experimental protocol for their molecular docking calculations, this section outlines a comprehensive, representative methodology based on established practices for docking natural product compounds with the COX-2 enzyme.

Preparation of the Receptor Protein (PTGS2)

-

Selection of Crystal Structure: The three-dimensional crystal structure of human PTGS2 (COX-2) is retrieved from the Protein Data Bank (PDB). A commonly used structure for such studies is PDB ID: 5KIR.[2]

-

Protein Refinement: The downloaded protein structure is prepared for docking using software such as AutoDockTools or Maestro (Schrödinger). This process typically involves:

-

Removal of water molecules and any co-crystallized ligands and inhibitors.

-

Addition of polar hydrogen atoms.

-

Assignment of Kollman charges to the protein atoms.

-

The prepared protein structure is saved in the PDBQT file format for use with AutoDock Vina.

-

Preparation of the Ligand (Jionoside A1)

-

Ligand Structure Acquisition: The 2D structure of Jionoside A1 is obtained from a chemical database like PubChem.

-

3D Structure Generation and Energy Minimization: The 2D structure is converted into a 3D conformation using software such as ChemDraw 3D or Avogadro. To obtain a stable, low-energy conformation, the structure undergoes energy minimization using a force field like MMFF94.

-

Ligand File Preparation: The energy-minimized 3D structure of Jionoside A1 is then prepared for docking by defining its rotatable bonds and saved in the PDBQT file format.

Molecular Docking Simulation

-

Software: AutoDock Vina is a widely used and effective software for molecular docking simulations.

-

Grid Box Definition: A grid box is defined to encompass the active site of PTGS2. The dimensions and center of the grid box are set to cover the known binding pocket of the enzyme, ensuring that the ligand can freely explore the conformational space within the active site.

-

Docking Execution: The docking simulation is performed using the prepared protein and ligand files as input for AutoDock Vina. The software calculates the binding affinity of the ligand for the protein and predicts the most favorable binding poses.

-

Analysis of Results: The output of the docking simulation includes the binding affinity scores (in kcal/mol) for the different binding poses of Jionoside A1. The pose with the lowest binding energy is typically considered the most stable and representative binding mode. This pose is then visualized and analyzed to identify the specific amino acid residues of PTGS2 that interact with Jionoside A1 through hydrogen bonds, hydrophobic interactions, and other non-covalent forces.

Visualizations

Experimental Workflow for Molecular Docking

The following diagram illustrates a typical workflow for a molecular docking study, from protein and ligand preparation to the analysis of the final results.

References

The Pharmacology of Jionoside A1: A Technical Overview for Researchers

Abstract

Jionoside A1, a phenylpropanoid glycoside isolated from the traditional medicinal herb Radix Rehmanniae Praeparata (processed Rehmannia root), has emerged as a compound of significant interest for its therapeutic potential. This technical guide provides a comprehensive overview of the basic pharmacology of Jionoside A1, with a particular focus on its neuroprotective effects. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidation of current knowledge, including its mechanism of action, available bioactivity data, and detailed experimental protocols. While quantitative data on potency and efficacy are still emerging, this guide summarizes the foundational studies that establish Jionoside A1 as a promising candidate for further investigation.

Introduction

Jionoside A1 is a natural product identified as a bioactive constituent of Radix Rehmanniae Praeparata.[1] Traditionally used in Chinese medicine, extracts of Rehmannia have been prescribed for a variety of ailments, suggesting a rich chemical diversity with therapeutic potential. Jionoside A1 has been specifically investigated for its immune-enhancing, anti-oxidative, and neuroprotective properties.[1] This guide will delve into the current understanding of its pharmacological profile, with a primary focus on its recently elucidated role in mitigating ischemia-reperfusion injury in the context of stroke.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is crucial for its development as a therapeutic agent.

| Property | Value | Source |

| Chemical Formula | C₃₆H₄₈O₂₀ | PubChem |

| Molecular Weight | 800.76 g/mol | PubChem |

| CAS Number | 120444-60-2 | MedchemExpress |

Pharmacological Activities and Mechanism of Action

Jionoside A1 exhibits a range of biological activities, with its neuroprotective effects being the most extensively studied to date.

Neuroprotection in Ischemic Stroke

The primary neuroprotective mechanism of Jionoside A1 is attributed to its ability to promote mitophagy, the selective degradation of damaged mitochondria, in the context of ischemia-reperfusion (I/R) injury.[1]

Jionoside A1 has been shown to alleviate neuronal damage by enhancing a specific mitophagy pathway mediated by the protein Nix (also known as BNIP3L).[1] In the event of an ischemic insult, cellular stress leads to mitochondrial dysfunction. Jionoside A1 promotes the expression and mitochondrial localization of Nix, which acts as a receptor on the outer mitochondrial membrane. Nix then recruits the autophagic machinery, leading to the engulfment of the damaged mitochondria by autophagosomes and their subsequent degradation upon fusion with lysosomes. This process is critical for reducing the accumulation of dysfunctional mitochondria, which can otherwise trigger apoptotic cell death pathways and exacerbate neuronal injury.

Immuno-enhancement and Anti-oxidative Effects

Initial studies have indicated that Jionoside A1 possesses dose-dependent immune-enhancement and moderate anti-oxidative activities.[1] It has been shown to offer protection to SH-SY5Y cells treated with hydrogen peroxide (H₂O₂), suggesting a capacity to mitigate oxidative stress.[1] However, detailed mechanistic studies and quantitative data for these activities are not yet available in the public domain.

Quantitative Bioactivity Data

A thorough review of the current literature did not yield specific quantitative data such as IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) values for the biological activities of Jionoside A1. The available studies have demonstrated its effects in a concentration- and dose-dependent manner, but have not reported these standard potency metrics. Further research is required to quantify the efficacy of Jionoside A1 in its various pharmacological roles.

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro and in vivo experiments used to characterize the neuroprotective effects of Jionoside A1.

In Vitro Model: Oxygen-Glucose Deprivation/Reperfusion (OGD/R)

This model is widely used to simulate the conditions of ischemic stroke in a cell culture setting.

-

Cell Culture:

-

Human neuroblastoma SH-SY5Y cells are cultured in a standard medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

-

Oxygen-Glucose Deprivation (OGD):

-

The standard culture medium is replaced with a glucose-free medium (e.g., Earle's Balanced Salt Solution).

-

The cells are then placed in a hypoxic chamber with an atmosphere of 1% O₂, 5% CO₂, and 94% N₂ for a duration of 2-4 hours at 37°C.

-

-

Reperfusion:

-

Following the OGD phase, the glucose-free medium is replaced with the standard, glucose-containing culture medium.

-

The cells are returned to the normoxic incubator (95% air, 5% CO₂) for a reperfusion period, typically 24 hours.

-

Jionoside A1, at various concentrations, is added to the medium at the beginning of the reperfusion phase.

-

-

Assessment:

-

Cell Viability: Assessed using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

-

Mitophagy Analysis:

-

Western Blotting: To quantify the expression levels of key mitophagy-related proteins such as Nix, LC3-II, and TOM20.

-

Immunofluorescence: To visualize the colocalization of mitochondria (e.g., using MitoTracker Red) and autophagosomes (e.g., using an anti-LC3 antibody).

-

-

In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO)

The tMCAO model in rodents is a widely accepted preclinical model of focal cerebral ischemia.

-

Animal Model:

-

Adult male Sprague-Dawley rats or C57BL/6 mice are commonly used.

-

Animals are anesthetized (e.g., with isoflurane).

-

-

Surgical Procedure:

-

A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

-

A nylon monofilament with a rounded tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

The occlusion is typically maintained for 60-90 minutes.

-

-

Reperfusion:

-

The monofilament is withdrawn to allow for the restoration of blood flow to the MCA territory.

-

-

Jionoside A1 Administration:

-

Jionoside A1 is administered, often via intraperitoneal or intravenous injection, at various doses, typically at the onset of reperfusion and then daily for a set period.

-

-

Assessment:

-

Neurological Deficit Scoring: A standardized scoring system is used to evaluate motor and sensory deficits at different time points post-surgery.

-

Infarct Volume Measurement: After a set survival period (e.g., 24-72 hours), the brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

-